(1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C6H12FNO . It contains a fluoroethyl group, an azetidin ring, and a triazol ring .Physical And Chemical Properties Analysis
The molecular weight of this compound is 133.16 . Other physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Catalyst for Huisgen 1,3-Dipolar Cycloadditions
A study by Ozcubukcu et al. (2009) introduced a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, prepared by a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC). This ligand forms a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently on water or under neat conditions, showcasing low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups, making it an outstanding catalyst for CuAAC (Ozcubukcu et al., 2009).
Catalytic Asymmetric Addition
Wang et al. (2008) developed a facile and practical approach for the preparation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol. This compound was evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity in the asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes. This study highlights the potential of four-membered heterocycle-based backbones as chiral units for catalytic asymmetric induction reactions (Wang et al., 2008).
Anticancer Activity
Dong et al. (2017) synthesized novel aziridine-1,2,3-triazole hybrid derivatives and evaluated their anticancer activity against human leukemia (HL-60) cells and human hepatoma G2 cells. This research showcases the application of these compounds in medicinal chemistry, particularly in the design of potential anticancer agents (Dong et al., 2017).
Fluorescent Triazolyl Spirocyclic Oxindoles
Singh et al. (2014) described an efficient synthesis of fluorescent triazolyl spirocyclic oxindoles, demonstrating their antimicrobial activity against various microbial strains. This work highlights the use of triazolyl derivatives in developing compounds with significant biological activities, including fluorescence and antimicrobial properties (Singh et al., 2014).
Properties
IUPAC Name |
[1-[1-(2-fluoroethyl)azetidin-3-yl]triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN4O/c9-1-2-12-4-8(5-12)13-3-7(6-14)10-11-13/h3,8,14H,1-2,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLNFIHSILOIQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCF)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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